N-(3-chlorophenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide
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Overview
Description
“Compound X” , is a synthetic organic compound with a complex structure. Let’s break it down:
N-(3-chlorophenyl): This part of the compound contains a chlorophenyl group attached to the nitrogen atom.
2-(3-oxodecahydroquinoxalin-2-yl): Here, we have a quinoxaline ring system with an attached ketone group.
acetamide: The acetamide functional group completes the molecule.
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for the preparation of Compound X. One common method involves the condensation of 3-chloroaniline with a suitable ketone (such as cyclohexanone) in the presence of an acid catalyst. The resulting intermediate undergoes cyclization to form the quinoxaline ring system. Finally, acetylation of the amino group yields the target compound.
Reaction Conditions::Condensation: 3-chloroaniline + ketone → intermediate
Cyclization: Intermediate → quinoxaline ring
Acetylation: Quinoxaline ring + acetic anhydride → Compound X
Industrial Production:: Compound X is industrially produced using optimized conditions to achieve high yields and purity. Large-scale synthesis typically involves batch or continuous processes.
Chemical Reactions Analysis
Compound X participates in various chemical reactions:
Oxidation: It can be oxidized to form a corresponding N-oxide.
Reduction: Reduction of the ketone group yields the corresponding alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation.
Scientific Research Applications
Compound X finds applications in diverse fields:
Medicine: Investigated as a potential drug candidate due to its unique structure and biological activity.
Chemistry: Used as a building block in organic synthesis.
Industry: Employed in the production of specialty chemicals.
Mechanism of Action
The exact mechanism by which Compound X exerts its effects remains an active area of research. It likely interacts with specific molecular targets, modulating cellular pathways. Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Compound X stands out due to its quinoxaline-ketone-acetamide combination. Similar compounds include Compound Y) and Compound Z), but their structures differ significantly.
Properties
Molecular Formula |
C16H20ClN3O2 |
---|---|
Molecular Weight |
321.80 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2-(3-oxo-2,4,4a,5,6,7,8,8a-octahydro-1H-quinoxalin-2-yl)acetamide |
InChI |
InChI=1S/C16H20ClN3O2/c17-10-4-3-5-11(8-10)18-15(21)9-14-16(22)20-13-7-2-1-6-12(13)19-14/h3-5,8,12-14,19H,1-2,6-7,9H2,(H,18,21)(H,20,22) |
InChI Key |
NHLPBNKUCAMFFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)NC(C(=O)N2)CC(=O)NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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